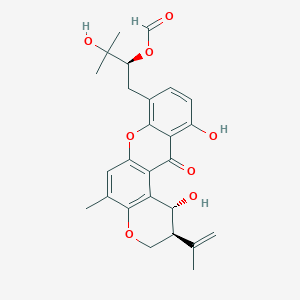

Varixanthone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28O8 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

[(2S)-1-[(1R,2S)-1,11-dihydroxy-5-methyl-12-oxo-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-8-yl]-3-hydroxy-3-methylbutan-2-yl] formate |

InChI |

InChI=1S/C26H28O8/c1-12(2)15-10-32-24-13(3)8-17-20(21(24)22(15)29)23(30)19-16(28)7-6-14(25(19)34-17)9-18(33-11-27)26(4,5)31/h6-8,11,15,18,22,28-29,31H,1,9-10H2,2-5H3/t15-,18+,22-/m1/s1 |

InChI Key |

GOKVXLNHAYUYGV-FXCLAUTBSA-N |

Isomeric SMILES |

CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)C[C@@H](C(C)(C)O)OC=O)O |

Canonical SMILES |

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC(C(C)(C)O)OC=O)O |

Synonyms |

vari-xanthone varixanthone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Varixanthone

Discovery and Historical Context of Varixanthone Isolation

The isolation of this compound was first reported in 2002 by Malmstrøm and colleagues. researchgate.netwikipedia.org It was discovered during the investigation of bioactive metabolites from a marine-derived strain of the fungus Emericella variecolor. researchgate.netwikipedia.org This discovery was part of a broader scientific effort to explore marine organisms, particularly fungi, as a source of new and potentially useful natural products. d-nb.info The initial isolation of this compound was achieved alongside other known and novel metabolites, including tajixanthone (B12428620) hydrate. researchgate.netscilit.com

Mycological Sources of this compound

Mycology, the study of fungi, is central to understanding the origins of this compound. wikipedia.org This compound is a secondary metabolite, a substance produced by an organism that is not essential for its growth but is thought to play a role in its interaction with the environment. researchgate.net

The primary and most well-documented producer of this compound is the fungus Emericella variecolor. wikipedia.orgresearchgate.netnih.gov This species, the teleomorph or sexual reproductive stage of Aspergillus variecolor, has been identified as a prolific source of diverse secondary metabolites. nih.gov Strains of E. variecolor have been isolated from various environments, indicating its adaptability. researchgate.netresearchgate.net The production of this compound, along with other compounds like shamixanthone (B1255159) and tajixanthone, has been consistently reported from this fungus. researchgate.netnih.govnih.gov

The discovery of this compound highlights the significance of marine-derived fungi as a source of novel chemical structures. researchgate.netup.ptresearchgate.net These fungi, living in unique and competitive marine environments, may have evolved distinct metabolic pathways compared to their terrestrial counterparts. up.pt Emericella variecolor, the producer of this compound, was itself isolated from a marine source, underscoring the potential of this ecological niche for discovering new bioactive compounds. researchgate.netresearchgate.net Marine fungi have been recognized as a rich source of xanthone (B1684191) derivatives. nih.govup.pt

Fungi that produce compounds like this compound are often found in association with marine invertebrates, particularly sponges. researchgate.netmdpi.comfrontiersin.org It is hypothesized that many bioactive compounds initially isolated from sponges are actually produced by their symbiotic microorganisms. mdpi.comnih.gov The strain of Emericella variecolor that led to the discovery of this compound was isolated from an unidentified Venezuelan sponge. researchgate.netresearchgate.net This symbiotic relationship is a key area of research in the quest for new marine natural products. mdpi.comfrontiersin.org For instance, strains of E. variecolor have also been isolated from the marine sponge Haliclona valliculata. mdpi.commdpi.com

Marine-Derived Fungi as Biosynthetic Hosts

Advanced Isolation and Purification Techniques for this compound and Related Metabolites

The isolation of this compound from its fungal source requires a multi-step process involving extraction and purification. These techniques are crucial for obtaining the pure compound for structural elucidation and further study. analyticachemie.innih.gov

Chromatographic techniques are fundamental to the isolation and purification of natural products like this compound. jocpr.comcmfri.org.inijnrd.org Following the initial solvent extraction of the fungal culture, the resulting crude extract is subjected to various chromatographic methods to separate its components. nih.gov

Column chromatography is a primary technique used for the initial fractionation of the extract. ijnrd.orgirejournals.com This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase moves through the column. irejournals.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often used for the final purification of compounds like this compound. analyticachemie.injocpr.comsnu.ac.kr Preparative HPLC allows for the isolation of pure compounds in sufficient quantities for structural analysis. nih.gov These advanced chromatographic methods are essential for separating complex mixtures of metabolites produced by fungi. nih.gov

Extraction Protocols from Fungal Cultures

The isolation of this compound, a xanthone-class secondary metabolite, relies on established protocols for fungal culture and extraction. The primary source for this compound has been identified as the fungus Emericella variecolor, the perfect state of Aspergillus variecolor. acs.org Specifically, a marine-derived strain of this fungus has proven to be a producer of this compound. acs.orgresearchgate.net

The general procedure begins with the cultivation of the fungus. In a notable study, the marine strain of E. variecolor (designated M75-2), isolated from a sponge in the Caribbean Sea, was grown in static culture on numerous Petri dishes containing a solid YES (Yeast Extract Sucrose) medium. acs.org The culture is maintained for a period, typically 14 days at 25 °C, to allow for sufficient growth and production of secondary metabolites. acs.org

Following incubation, the entire culture, including the mycelium and the agar (B569324) medium, is harvested for extraction. A multi-solvent system is employed to efficiently extract a broad range of compounds. The harvested material is typically processed in a stomacher bag with a mixture of ethyl acetate (B1210297), chloroform, and methanol (B129727) (e.g., in a 3:2:1 ratio) with a small percentage of formic acid to improve the extraction of acidic compounds. acs.org This process yields a crude extract after the solvents are evaporated under reduced pressure.

To isolate this compound from the complex crude extract, a series of chromatographic techniques are implemented. An initial fractionation step often involves partitioning the crude extract between a polar solvent mixture, such as 80% methanol in water, and a nonpolar solvent like hexane (B92381). acs.org this compound, being a moderately polar compound, is typically found in the more polar fraction. up.pt This fraction is then subjected to further purification, commonly using column chromatography over silica (B1680970) gel. up.pt A gradient elution system, for instance, with petroleum ether and acetone, allows for the separation of compounds based on polarity. up.pt Through this process, this compound can be isolated from other co-occurring metabolites like shamixanthone and tajixanthone hydrate. acs.orgup.pt

Table 1: Generalized Extraction Protocol for this compound from Emericella variecolor

| Step | Procedure | Details | Source(s) |

|---|---|---|---|

| 1. Fungal Cultivation | Inoculation and Incubation | The marine-derived fungus Emericella variecolor is grown on solid YES medium in Petri dishes. | acs.org |

| Incubation is carried out at 25 °C for 14 days. | acs.org | ||

| 2. Harvesting & Extraction | Collection | The mycelium and agar are harvested together. | acs.org |

| Solvent Extraction | The material is extracted with a solvent mixture of ethyl acetate/chloroform/methanol (3:2:1) containing 1% formic acid. | acs.org | |

| 3. Initial Fractionation | Liquid-Liquid Partitioning | The dried crude extract is partitioned between hexane and an 80:20 methanol/water mixture. | acs.org |

| 4. Purification | Column Chromatography | The polar fraction is subjected to silica gel column chromatography. | up.pt |

Bioprospecting Strategies in Marine Environments

Bioprospecting is the systematic exploration of natural sources for commercially valuable genetic and biochemical resources. vigyanvarta.in Marine bioprospecting applies these principles to the ocean's vast and largely untapped biodiversity, which is a prolific source of structurally unique and bioactive secondary metabolites. mdpi.comaquaculturemag.com These efforts are driven by the need for novel therapeutic agents, particularly in the face of rising antibiotic resistance. nih.gov Marine organisms, having evolved in diverse and extreme conditions, produce unique compounds for defense and communication, making them promising candidates for drug discovery. aquaculturemag.comnih.gov

The discovery of this compound is a direct result of marine bioprospecting strategies targeting microorganisms associated with larger marine invertebrates. acs.orgresearchgate.net The general workflow involves several key stages:

Sample Collection: The process begins with the collection of marine organisms, such as sponges, from unique ecological niches. aquaculturemag.comd-nb.info Sponges are a particularly rich source because they host diverse symbiotic and associated microbial communities. researchgate.net The sponge from which the this compound-producing fungus was isolated was collected from Venezuelan waters in the Caribbean Sea. acs.org

Isolation of Microorganisms: The collected host organism is processed to isolate the associated microorganisms. Fungi living in or on the sponge are cultured on appropriate nutrient media. d-nb.info Since many fungi isolated from marine samples may be terrestrial contaminants, the term "marine-derived fungi" is often used to describe them unless they are proven to be obligate marine species. up.ptd-nb.info

Cultivation and Extraction: The isolated fungal strains are cultivated in the laboratory, often on a larger scale, to produce a sufficient quantity of biomass and secondary metabolites. acs.orgprotocols.io As detailed in the previous section, the fungal culture is then harvested and subjected to solvent extraction to obtain a crude extract containing a mixture of its metabolic products. acs.org

Screening and Isolation: The crude extracts are screened for biological activity, such as antimicrobial or cytotoxic effects. nih.govontosight.ai Extracts showing promising activity are then subjected to bioassay-guided fractionation, where chromatographic techniques are used to separate the mixture into individual compounds. The pure compounds, such as this compound, are then structurally elucidated and their biological activities are re-evaluated. nih.gov this compound itself was identified as having antimicrobial properties. acs.orgnih.gov

This strategic approach highlights the importance of exploring symbiotic relationships in the marine environment to uncover novel chemical entities like this compound. researchgate.netd-nb.info

Table 2: Bioprospecting Workflow Leading to this compound Discovery

| Stage | Description | Example: this compound | Source(s) |

|---|---|---|---|

| 1. Target Selection & Collection | Identifying and collecting marine macroorganisms from biodiverse regions. | A marine sponge was collected from the Caribbean Sea. | acs.org |

| 2. Microbial Isolation | Isolating associated microorganisms from the host organism. | The fungus Emericella variecolor (strain M75-2) was isolated from the sponge tissue. | acs.org |

| 3. Fermentation & Extraction | Large-scale culture of the isolated microbe and extraction of its metabolites. | E. variecolor was grown on solid media and extracted with an organic solvent mixture. | acs.org |

| 4. Bioassay & Purification | Screening the extract for biological activity and isolating the active compounds. | The extract was tested for bioactivity, leading to the isolation of this compound, which showed antimicrobial effects. | acs.orgnih.gov |

Biosynthetic Pathways and Enzyme Mechanisms for Varixanthone

Polyketide Biosynthesis as a General Pathway for Xanthones

In fungi and lichens, the core structure of xanthones is derived entirely from the polyketide pathway. mdpi.comresearchgate.net This process involves the sequential condensation of small carboxylic acid units to build a long poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic dibenzo-γ-pyrone scaffold of the xanthone (B1684191). mdpi.comontosight.ai This contrasts with the biosynthesis in higher plants, which utilizes a mixed pathway.

The acetate (B1210297) polymalonate pathway is the fundamental route for xanthone biosynthesis in lower organisms. researchgate.net The process begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA, catalyzed by a large, multifunctional enzyme complex known as polyketide synthase (PKS). ontosight.ai This creates a polyketide chain that folds in a specific conformation. mdpi.com Subsequent Claisen-type and aldol (B89426) condensations lead to cyclization and the formation of a benzophenone (B1666685) intermediate. mdpi.com This intermediate then dehydrates to yield the stable tricyclic xanthone core. mdpi.commdpi.com The specific substitution patterns often seen in fungal xanthones, such as a methyl group at position 8, are a direct result of the particular folding pattern of the initial polyketide chain. mdpi.com

While not the pathway for the fungal-derived varixanthone, it is important for context to understand the alternative route used by higher plants. In plants, xanthone biosynthesis is of a mixed origin, combining precursors from both the shikimic acid and acetate pathways. mdpi.comnih.govnih.gov Typically, ring B and the adjacent carbonyl group are derived from the shikimic acid pathway, while ring A originates from the acetate-malonate route. scielo.brutar.edu.my The condensation of these different precursors also forms a benzophenone intermediate, which is central to the pathway. mdpi.comagriculturejournals.cz This intermediate undergoes regioselective oxidative phenolic coupling, mediated by a cytochrome P450-dependent enzyme called xanthone synthase, to form the xanthone nucleus. nih.govagriculturejournals.cz

Acetate Polymalonate Pathway

Proposed Biosynthetic Intermediates and Conversions Leading to this compound

This compound was identified alongside several other metabolites from a marine-derived strain of the fungus Emericella variecolor. acs.org The co-isolation of these compounds suggests they may share common biosynthetic precursors and enzymatic machinery.

Research has identified varitriol (B143310), varioxirane, and dihydroterrein (B1247297) as co-metabolites of this compound, all isolated from the same strain of E. variecolor. researchgate.netacs.orgmdpi.com This co-occurrence points to a plausible biosynthetic relationship among these polyketide-derived compounds. researchgate.net It has been proposed that a key diene intermediate could serve as a common precursor. researchgate.net The biosynthesis of varitriol is thought to proceed through varioxirane, indicating a close metabolic link. researchgate.netnih.gov While the direct conversion of these specific compounds to this compound has not been fully elucidated, their shared origin from a single organism implies they are products of a related metabolic network.

The enzymatic transformations involved in the biosynthesis of the co-metabolites of this compound provide insight into the catalytic capabilities of Emericella variecolor. A proposed pathway for the formation of varitriol involves two key enzymatic steps. nih.gov First, an enzymatic epoxidation of a double bond in a diene precursor forms the epoxide varioxirane. researchgate.netnih.gov Following this, an enzymatically catalyzed intramolecular SN2 oxirane ring-opening at one of the carbons by a hydroxyl group at another position yields the tetrahydrofuran (B95107) ring system of varitriol. researchgate.netnih.gov These types of enzymatic reactions, particularly those involving oxygenases like epoxidases and cyclases, are characteristic of fungal polyketide biosynthetic pathways and are crucial for generating the structural diversity observed in these natural products.

Relationship with Varitriol, Varioxirane, and Dihydroterrein

Genetic and Molecular Biology Approaches in this compound Biosynthesis Research

While specific genetic studies on the this compound biosynthetic pathway are limited, the general approaches for elucidating fungal secondary metabolite pathways are well-established. Research into the biosynthesis of complex fungal polyketides, including other xanthones, relies heavily on molecular and genetic techniques.

The foundation of this research is the analysis of biosynthetic gene clusters (BGCs). nih.gov In fungi, the genes encoding all the enzymes required for a specific metabolic pathway—such as the polyketide synthase (PKS), tailoring enzymes (e.g., oxygenases, methyltransferases), and transporters—are typically located together on the chromosome in a BGC. nih.gov

Identifying the this compound BGC would likely involve genome mining of Emericella variecolor. By searching its sequenced genome for genes encoding type II polyketide synthases, which are known to assemble aromatic polyketides like xanthones, researchers can pinpoint candidate clusters. nih.gov Further confirmation can be achieved through gene knockout or heterologous expression experiments. Deleting the PKS gene or other key genes in the cluster should abolish the production of this compound, while expressing the entire cluster in a different host organism should result in its production. Isotope-labeling studies, where precursors like ¹³C-labeled acetate are fed to the fungal culture, can be used to trace the assembly of the carbon skeleton and confirm its polyketide origin. nih.gov

Comparative Biosynthesis with Structurally Related Xanthones

The biosynthetic pathway of this compound is intricately linked with that of other structurally related xanthones, particularly those produced by the same fungal species, such as Emericella variecolor (also known as Aspergillus variecolor). nih.govascofrance.com Understanding these shared and divergent pathways provides crucial insights into the metabolic network that gives rise to this class of compounds. Unlike in plants, where xanthone biosynthesis involves a mixed shikimate and acetate pathway, the xanthone core in fungi is derived entirely from polyketides. researchgate.netnih.govnih.gov

Detailed research findings, primarily from isotopic labeling studies and genetic analyses of producing organisms like Aspergillus spp., have elucidated the pathways of closely related metabolites such as Shamixanthone (B1255159), Tajixanthone (B12428620), and Sterigmatocystin. nih.govpublish.csiro.auresearchgate.net By comparing these pathways, a hypothetical route for this compound biosynthesis can be inferred, highlighting common precursors and key enzymatic transformations.

A primary point of comparison is with Shamixanthone and Tajixanthone, which are often isolated alongside this compound. nih.govkoreascience.kr The biosynthesis of this group of prenylated xanthones is proposed to originate from an octaketide-derived anthraquinone (B42736), such as emodin (B1671224) or chrysophanol. nih.govpublish.csiro.au This anthraquinone intermediate undergoes oxidative cleavage of its central ring, a critical step that leads to a benzophenone derivative. publish.csiro.au This benzophenone is a key branching point, which, after cyclization and subsequent modifications like prenylation, yields the diverse xanthone structures. nih.govpublish.csiro.au For instance, studies on Aspergillus variecolor have demonstrated that the biosynthesis of Tajixanthone and Shamixanthone involves the incorporation of oxygen atoms from molecular oxygen, indicating the action of oxygenase enzymes in the formation of the xanthone ring. rsc.org

Another valuable comparison can be made with Sterigmatocystin, a mycotoxin that is also a product of a polyketide pathway in Aspergillus species and serves as a late-stage precursor to aflatoxins. mdpi.comfamic.go.jpresearchgate.net While also originating from acetate units, the pathway to Sterigmatocystin involves different key intermediates, such as averantin, and culminates in a distinct xanthone core characterized by a fused dihydrofuran ring system. mdpi.com This contrasts with the prenylated xanthone structures of this compound and Shamixanthone.

The table below summarizes the key comparative features of the biosynthetic pathways for these related fungal metabolites.

Table 1: Comparative Biosynthesis of this compound and Related Fungal Xanthones

| Feature | This compound (inferred) | Shamixanthone / Tajixanthone | Sterigmatocystin |

|---|---|---|---|

| Primary Organism Source | Emericella variecolor nih.gov | Aspergillus variecolor publish.csiro.auresearchgate.net | Aspergillus nidulans, A. versicolor mdpi.comfamic.go.jp |

| Biosynthetic Origin | Polyketide researchgate.netnih.gov | Polyketide publish.csiro.auresearchgate.net | Polyketide mdpi.com |

| Initial Precursors | Acetyl-CoA, Malonyl-CoA | Acetyl-CoA, Malonyl-CoA publish.csiro.au | Acetyl-CoA, Malonyl-CoA mdpi.com |

| Key Intermediate Class | Anthraquinone -> Benzophenone | Anthraquinone -> Benzophenone nih.govpublish.csiro.au | Anthraquinone -> Xanthone derivative |

| Specific Intermediates | Likely Emodin or Chrysophanol | Emodin, Chrysophanol, Monodictyphenone nih.govpublish.csiro.au | Averantin, Versiconal Hemiacetal Acetate mdpi.com |

| Key Enzymatic Steps | Polyketide synthesis, Oxidative ring cleavage, Prenylation, Cyclization | Polyketide synthesis, Oxidative ring cleavage, Prenylation nih.govpublish.csiro.au | Polyketide synthesis, Cyclization, Furan ring formation |

| Final Structural Class | Prenylated Xanthone nih.gov | Prenylated Xanthone nih.gov | Furoxanthone famic.go.jp |

The precursors and intermediates highlight the metabolic branch points leading to different final products. While sharing a common polyketide origin, the specific enzymatic machinery dictates the final chemical scaffold.

Table 2: Key Precursors and Intermediates in Related Xanthone Biosynthesis

| Compound | Role | Associated Xanthone(s) |

|---|---|---|

| Emodin | Anthraquinone precursor undergoing ring cleavage. nih.gov | Shamixanthone nih.gov |

| Chrysophanol | Anthraquinone precursor shown to be an intermediate. publish.csiro.au | Tajixanthone publish.csiro.au |

| Monodictyphenone | Benzophenone intermediate post-ring cleavage. nih.gov | Shamixanthone nih.gov |

| Averantin | Early polyketide intermediate in the pathway. mdpi.com | Sterigmatocystin mdpi.com |

| Prenyl Groups | Isoprenoid units added to the xanthone core. u-tokyo.ac.jp | this compound, Shamixanthone, Tajixanthone nih.govnih.gov |

Chemical Synthesis Strategies and Analog Development for Varixanthone

Total Synthesis Approaches for Varixanthone and Core Xanthone (B1684191) Scaffolds

The synthesis of xanthones, which form the core of this compound, has been a subject of interest for over a century, leading to the development of several robust methodologies. mdpi.com These strategies primarily focus on the construction of the central dibenzo-γ-pyrone ring system. wits.ac.za The most prevalent approaches involve the formation of the xanthone skeleton from either benzophenone (B1666685) or diaryl ether intermediates, as these routes generally offer higher yields and greater flexibility compared to one-pot condensation methods. up.ptresearchgate.net

Key synthetic routes for the xanthone core include:

The Benzophenone Route : This is one of the most common and versatile methods. It involves the synthesis of a 2,2'-dihydroxybenzophenone (B146640) precursor, which then undergoes an intramolecular cyclodehydration reaction to form the xanthone ring. researchgate.net

The Diaryl Ether Route : This strategy involves the formation of a 2-aryloxybenzoic acid intermediate. This diaryl ether then undergoes an intramolecular electrophilic cycloacylation (a type of Friedel-Crafts reaction) to close the pyrone ring. mdpi.comresearchgate.net

The Grover, Shah, and Shah (GSS) Reaction : This classical, one-pot method involves the condensation of a phenol (B47542) with an o-hydroxybenzoic acid, typically using a dehydrating agent like Eaton's reagent (methanesulfonic acid and phosphorus pentoxide) or a mixture of zinc chloride and phosphorus oxychloride. core.ac.ukresearchgate.net While direct, it can sometimes lead to mixtures of isomeric products. up.pt

Once the xanthone core is assembled, the synthesis of a specific natural product like this compound would require the introduction of its characteristic substituents, namely the prenyl groups. The reaction of a hydroxyxanthone with prenyl bromide in a basic medium is a standard method for achieving C-prenylation or O-prenylation, which are the types of linkages found in many natural xanthones. researchgate.netutar.edu.my

Table 1: Key Synthetic Strategies for the Xanthone Scaffold

| Strategy | Description | Key Intermediates | Common Reagents | Reference(s) |

|---|---|---|---|---|

| Benzophenone Route | Intramolecular cyclodehydration of a substituted benzophenone. | 2,2'-Dihydroxybenzophenones | PPA, H₂SO₄, Ac₂O | researchgate.net |

| Diaryl Ether Route | Intramolecular Friedel-Crafts acylation of a diaryl ether. | 2-Aryloxybenzoic acids | PPA, TFAA, SOCl₂ | mdpi.comresearchgate.net |

| GSS Reaction | One-pot condensation of a phenol and a salicylic (B10762653) acid derivative. | None (direct condensation) | Eaton's Reagent, ZnCl₂/POCl₃ | up.ptcore.ac.uk |

| Prenylation | Attachment of prenyl side chains to the xanthone core. | Hydroxyxanthones | Prenyl bromide, Isoprene (B109036) | researchgate.netutar.edu.my |

The construction of this compound and its parent scaffold relies on a toolkit of fundamental organic reactions. The choice of methodology is often dictated by the desired substitution pattern on the final molecule.

Friedel-Crafts Acylation : This reaction is central to the benzophenone and diaryl ether routes. It is used to form a carbon-carbon bond between an aromatic ring and an acyl group, setting the stage for the final ring closure. wits.ac.za

Ullmann Condensation : This copper-catalyzed reaction is a classical method for forming the diaryl ether linkage required in the diaryl ether synthesis pathway. Modern palladium-catalyzed variations are also employed for this purpose. researchgate.net

Cyclodehydration : The ring-closing step in the benzophenone route is a dehydration reaction, typically promoted by strong acids or anhydrides, which forms the central pyrone ring from a 2,2'-dihydroxybenzophenone. up.pt

Claisen Rearrangement : For the synthesis of C-prenylated xanthones, a Claisen rearrangement of an O-prenylated precursor is a key transformation. This reaction thermally rearranges an allyl aryl ether to an ortho-allyl phenol, moving the prenyl group from an oxygen atom to a carbon atom of the aromatic ring.

Metal-Catalyzed Cross-Coupling : Modern synthetic approaches increasingly rely on palladium-catalyzed reactions, such as Suzuki and Heck couplings, to build the xanthone framework or to add substituents with high precision and under mild conditions. nih.govnih.gov

Cycloaddition Reactions : Some novel strategies employ cycloaddition reactions, like the Diels-Alder reaction, to construct parts of the xanthone skeleton in a highly controlled manner, offering access to complex substitution patterns. researchgate.net

While this compound itself is not reported to have complex stereochemistry, many other bioactive natural products in the broader xanthone family possess multiple chiral centers. The synthesis of these molecules presents significant challenges that require precise control over their three-dimensional structure. nih.govescholarship.org Should a synthesis of a chiral this compound analogue be desired, several stereoselective strategies could be employed.

Chiral Pool Synthesis : This approach begins with a readily available, enantiomerically pure starting material, such as an amino acid or a sugar. researchgate.net The inherent chirality of the starting material is carried through the synthetic sequence to establish the stereochemistry of the final product.

Asymmetric Catalysis : This powerful strategy uses a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) to induce stereoselectivity in a reaction. escholarship.orgmdpi.com For instance, asymmetric hydrogenation or asymmetric C-H insertion reactions can create chiral centers with high enantiomeric excess. escholarship.org

Substrate and Reagent Control : In substrate-controlled reactions, existing stereocenters within the molecule direct the stereochemical outcome of subsequent transformations. In reagent-controlled synthesis, a chiral reagent is used to transfer its stereochemical information to the substrate. An example is the Sharpless asymmetric epoxidation, which can install a chiral epoxide that serves as a handle for further transformations. researchgate.net

Chirality Transfer : In some advanced strategies, axial chirality in a biaryl intermediate can be used to control the formation of new stereocenters during a cyclization reaction, as demonstrated in the synthesis of the complex xanthone FD-594 aglycon. nih.gov

Key Synthetic Transformations and Methodologies

Synthesis of this compound Derivatives and Analogues

The modification of natural product scaffolds is a cornerstone of medicinal chemistry, aimed at improving biological activity, selectivity, and pharmacokinetic properties. nih.gov Although specific synthetic work on this compound derivatives is not widely reported, the xanthone core is considered a "privileged structure" because its rigid framework can be decorated with a wide variety of functional groups to interact with diverse biological targets. core.ac.ukmdpi.comnih.gov

The synthesis of xanthone analogues generally follows two paths: the derivatization of a pre-existing xanthone core or the total synthesis of a new analogue from simple building blocks. mdpi.com For example, starting with a simple hydroxyxanthone, chemists can perform reactions such as alkylation, acylation, halogenation, or metal-catalyzed coupling to generate a library of new compounds. mdpi.comnih.govnih.gov

The design of new analogues is a rational process guided by established principles aimed at creating molecules with enhanced or novel properties. nih.gov Structure-Activity Relationship (SAR) studies are crucial in this process, providing insights into how specific structural features influence biological activity. nih.govnih.gov

Table 2: Design Principles for Xanthone Analogue Development

| Principle | Rationale | Examples of Modifications | Reference(s) |

|---|---|---|---|

| Modulate Lipophilicity | To improve solubility, membrane permeability, and overall pharmacokinetics. | Introduction of polar groups (e.g., -OH, -COOH, amines) or nonpolar groups (e.g., alkyl chains, halogens). | nih.govmdpi.com |

| Enhance Target Binding | To increase potency and selectivity for a specific biological target (e.g., an enzyme or receptor). | Adding groups capable of hydrogen bonding, ionic interactions, or π-stacking (e.g., amides, heterocycles, aryl groups). | nih.govnih.gov |

| Block Metabolic Sites | To increase the metabolic stability and in vivo half-life of the compound. | Introducing stable groups like fluorine at positions susceptible to metabolic oxidation. | mdpi.com |

| Simplify the Structure | To create analogues that are easier and more cost-effective to synthesize while retaining key pharmacophoric features. | Removing non-essential chiral centers or functional groups; creating more flexible, non-xanthone scaffolds that mimic the core. | nih.govstjohns.edu |

| Scaffold Hopping/Hybridization | To combine the features of the xanthone core with other known bioactive pharmacophores to create hybrid molecules with dual or novel activity. | Fusing or linking the xanthone scaffold to other heterocyclic systems like triazoles or quinazolines. | nih.govnih.gov |

A diverse array of chemical reactions can be used to install new functional groups onto a xanthone scaffold, enabling extensive structural diversification. researchgate.net

Alkylation and Acylation : The hydroxyl groups on a xanthone core are common handles for modification. They can be converted to ethers or esters via Williamson ether synthesis or esterification, respectively. This is a straightforward way to alter the molecule's polarity and steric profile. nih.govstjohns.edu

Halogenation : Introducing halogen atoms (F, Cl, Br, I) can significantly impact a molecule's electronic properties, lipophilicity, and metabolic stability. Electrophilic aromatic substitution is a common method for this. nih.gov

Oxidation and Reduction : A methyl group on the xanthone ring can be oxidized to an aldehyde or a carboxylic acid, introducing a new polar functional group. mdpi.com Conversely, a carbonyl group could be reduced to a hydroxyl group.

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for late-stage functionalization. They allow for the precise installation of aryl, alkynyl, and amino groups, respectively, onto a halogenated or triflated xanthone precursor. nih.gov

Multicomponent Reactions : Reactions like the Ugi reaction allow for the rapid assembly of complex side chains by combining three or more starting materials in a single step, offering a highly efficient route to structural diversity. stjohns.edu

Design Principles for Structural Modification and Diversification

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The pursuit of complex natural products like this compound and its relatives has often served as a driving force for innovation in organic synthesis. nih.govbaranlab.org The challenge of constructing highly substituted, polycyclic, and often stereochemically complex molecules pushes chemists to develop new reactions and strategies that are more efficient, selective, and environmentally benign than existing methods.

The xanthone family has inspired the development of:

Novel Cascade Reactions : Chemists have designed elegant cascade reactions where multiple bond-forming events occur in a single operation, rapidly building molecular complexity from simple starting materials. For example, a base-promoted cascade involving Michael additions and cyclizations has been developed to construct complex xanthone-linked scaffolds. acs.org

Advanced Catalytic Systems : The need for regioselective synthesis of specific xanthone isomers has led to the development of new metal-catalyzed methods that offer superior control compared to classical approaches. researchgate.netnih.gov

Green Chemistry Approaches : Research has focused on developing more sustainable synthetic routes, for example, by using microwave-assisted organic synthesis (MAOS) or heterogeneous catalysts that can be easily recovered and reused. core.ac.uk

Diversity-Oriented Synthesis (DOS) : Inspired by the structural diversity of natural xanthones, synthetic strategies have been developed to rapidly generate large libraries of novel, architecturally diverse xanthone analogues for high-throughput screening and drug discovery. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Varixanthone Structure Determination

NMR spectroscopy was the cornerstone in delineating the planar structure and relative stereochemistry of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers were able to map out the carbon skeleton and the placement of protons and functional groups. nmims.edu The chemical structure of this compound was elucidated by interpreting data from ¹H and ¹³C NMR and MS spectra. mdpi.com

The ¹H NMR spectrum of this compound provides essential information regarding the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. Key signals reveal the presence of aromatic protons on the xanthone (B1684191) core, olefinic protons, methine protons on oxygenated carbons, and methyl groups.

The ¹³C NMR spectrum, often acquired with proton decoupling, displays signals for each unique carbon atom in the molecule. The chemical shifts (δ) indicate the type of carbon (e.g., carbonyl, aromatic, sp³-hybridized), providing a complete carbon inventory. For this compound, characteristic downfield signals confirm the presence of the xanthone carbonyl carbon (C=O) and other sp²-hybridized carbons of the aromatic and olefinic systems. libretexts.org The upfield region of the spectrum details the carbons of the aliphatic portions of the molecule.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent and spectrometer frequency used in the original analysis. The following represents a generalized interpretation based on typical values for similar structures.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.0 - 7.5 | d, s | 7.0 - 9.0 |

| Olefinic Protons | 4.5 - 5.5 | s, d | - |

| Formate (B1220265) Proton | 8.0 - 8.2 | s | - |

| Oxygenated Methines | 3.5 - 4.5 | m, dd | Variable |

| Aliphatic Protons | 1.5 - 3.0 | m | Variable |

| Methyl Protons | 0.9 - 2.5 | s, d | Variable |

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound (Note: The following represents a generalized interpretation based on typical values for similar xanthone structures.)

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 180 |

| Aromatic/Olefinic (C=C) | 100 - 165 |

| Oxygenated Carbons (C-O) | 60 - 90 |

| Aliphatic Carbons | 20 - 50 |

While 1D NMR spectra provide foundational data, 2D NMR experiments were crucial for assembling the molecular puzzle of this compound. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra were used to trace the connectivity within isolated spin systems, for example, connecting adjacent protons in the aliphatic side chains and within the dihydrofuran moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu It was essential for assigning the ¹³C signals based on the already assigned ¹H signals, confirming which protons were attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. This was arguably one of the most critical experiments in the structural elucidation of this compound. It allowed for the connection of the isolated spin systems identified by COSY. For instance, correlations from methyl protons to quaternary carbons and across heteroatoms (like oxygen) were used to piece together the entire carbon skeleton, including the connection of the side chains to the xanthone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data provided key insights into the relative stereochemistry of this compound. Correlations between specific protons across the ring systems helped to establish their relative orientations (e.g., cis or trans), which was vital for defining the three-dimensional shape of the molecule. koreascience.kr

1D NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. The technique provided an exact mass, from which the unambiguous molecular formula of C₂₆H₂₈O₈ was derived. mycocentral.euwikidata.org This corresponds to a molecular weight of approximately 468.50 g/mol . mycocentral.euwikipedia.org

Analysis of the fragmentation pattern in the mass spectrum provides corroborating structural information. While detailed fragmentation pathways are complex, characteristic losses can be observed that correspond to specific structural units. For example, the loss of a formate group (HCOO) or water (H₂O), and fragmentation of the side chains, would produce daughter ions whose masses help to confirm the presence and connectivity of these moieties within the parent structure.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

This compound is a chiral molecule, meaning it possesses non-superimposable mirror images. Determining its absolute stereochemistry is a critical final step in its structural elucidation. This was achieved using chiroptical methods.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. creative-proteomics.com The direction (+ or -) and magnitude of the rotation are characteristic of a specific enantiomer. The absolute configuration of this compound was determined in part by comparing its optical rotation value to that of related known compounds. Specifically, the absolute stereochemistry was correlated through the hydrolysis of a co-isolated compound, tajixanthone (B12428620) hydrate, to yield tajixanthone, and the measurement of its optical rotation. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. uzh.ch The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of chromophores. pbsiddhartha.ac.in For complex molecules like this compound, experimental CD spectra can be compared with spectra predicted by theoretical calculations (such as TDDFT-ECD) for different possible stereoisomers. researchgate.net This comparison allows for the confident assignment of the absolute configuration at each stereocenter.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. wikipedia.org It involves diffracting X-rays off a single, high-quality crystal of the compound. nih.gov The resulting diffraction pattern allows for the calculation of an electron density map, which reveals the precise position of every atom in the molecule and the crystal lattice, confirming its connectivity and absolute stereochemistry. libretexts.org

As of the available research, a single-crystal X-ray diffraction analysis for this compound itself has not been reported in the primary literature. The structural elucidation has instead relied on the comprehensive integration of the spectroscopic and chiroptical data discussed above. While X-ray crystallography provides an unambiguous structural proof, its application is contingent on the ability to grow suitable crystals, which can be a significant challenge for complex natural products. creative-biostructure.com In cases where related compounds have been crystallized, their structures can provide strong corroborative evidence. acs.org

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The complete and unambiguous structural determination of this compound was not possible from any single analytical technique. Instead, it required the careful integration of all the collected spectroscopic data. libretexts.org The process followed a logical progression:

Molecular Formula: HRMS established the elemental composition (C₂₆H₂₈O₈), defining the number of atoms to be assembled. nih.gov

Carbon Skeleton and Functional Groups: 1D NMR (¹H and ¹³C) identified the types of protons and carbons present (aromatic, olefinic, aliphatic, carbonyls, etc.). semanticscholar.org

Assembly of Fragments: 2D NMR experiments (COSY, HMBC, HMQC) were used to connect these individual atoms into structural fragments and then assemble those fragments into the complete planar structure of the molecule. wikipedia.orgucsb.edu

Relative Stereochemistry: NOESY experiments revealed through-space proton proximities, which defined the relative orientation of substituents and the fusion of the ring systems.

Absolute Stereochemistry: Finally, chiroptical methods, including optical rotation and potentially CD spectroscopy, were used to assign the absolute configuration of the multiple stereocenters, distinguishing this compound from its mirror image. researchgate.net

This multi-faceted approach, combining data from NMR, MS, and chiroptical methods, represents the standard for modern structural elucidation of complex natural products, allowing for the confident assignment of this compound's intricate three-dimensional architecture. wikipedia.orgnih.govsemanticscholar.orgucsb.edu

Mechanistic Investigations of Varixanthone S Biological Activities Preclinical Research Focus

Antimicrobial Activity and Mechanistic Underpinnings

Varixanthone has demonstrated inhibitory effects against a range of microorganisms. ontosight.ai The following sections detail its activity against specific bacteria and fungi, and explore the potential molecular pathways involved.

Studies have shown that xanthones, the class of compounds to which this compound belongs, are active against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov For instance, B. subtilis has been observed to inhibit the growth of S. aureus through the production of antimicrobial compounds. nih.gov While specific data on the minimum inhibitory concentration (MIC) of this compound against these bacteria is not detailed in the provided search results, the general activity of xanthones suggests a potential for this compound to exhibit similar inhibitory properties. nih.gov The antibacterial activity of plant-derived compounds is often influenced by their chemical structure, such as the number and position of hydroxyl groups and other substituents. nih.gov

Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria

| Bacterium | Activity | Source |

|---|---|---|

| Bacillus subtilis | General activity reported for xanthone (B1684191) class | nih.gov |

| Staphylococcus aureus | General activity reported for xanthone class | nih.govnih.gov |

The efficacy of xanthones against Gram-negative bacteria like Escherichia coli and Proteus sp. has also been investigated. nih.govnih.gov Some plant extracts containing related compounds have shown inhibitory effects against E. coli and Proteus mirabilis. nih.govbrieflands.com However, Gram-negative bacteria often exhibit greater resistance to antimicrobial agents due to the nature of their outer membrane. phcogj.com While general antibacterial activity of xanthones has been noted, the specific effectiveness of this compound against these particular Gram-negative species requires more direct investigation. nih.gov

Table 2: Antimicrobial Activity of this compound against Gram-Negative Bacteria

| Bacterium | Activity | Source |

|---|---|---|

| Escherichia coli | General activity reported for xanthone class | nih.govmdpi.comsrce.hr |

| Proteus sp. | General activity reported for xanthone class | nih.gov |

Table 3: Antifungal Activity of this compound

| Fungus | Activity | Source |

|---|---|---|

| Candida albicans | General activity reported for xanthone class | semanticscholar.orgnih.govfrontiersin.org |

The antimicrobial mechanisms of action for compounds like this compound are multifaceted. For many natural antimicrobial agents, a primary target is the bacterial cell membrane, leading to its disruption. nih.gov Other potential targets include essential enzymes and cellular processes. mdpi.com For example, some antimicrobial compounds inhibit enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. mdpi.comnih.gov The specific molecular targets of this compound have not been definitively identified but are presumed to align with the general mechanisms observed for other xanthones and polyphenolic compounds. nih.govsnu.ac.kr This can involve the disruption of plasma membrane integrity and the inhibition of key bacterial enzymes. nih.gov

Activity Against Fungi (C. albicans)

Antioxidant Activity: Cellular and Molecular Mechanisms

Like many xanthones, this compound is recognized for its antioxidant properties, which are crucial for protecting cells from oxidative damage caused by free radicals. ontosight.ainih.gov

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.commedwinpublishers.com This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comcosmobiousa.com The antioxidant capacity is often expressed as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net The radical scavenging activity of phenolic compounds, such as xanthones, is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups, which in turn stabilizes the free radical. mdpi.comresearchgate.net

Table 4: Mechanistic Details of Antioxidant Activity

| Assay/Mechanism | Description | Source |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the DPPH radical, resulting in a color change. | mdpi.comresearchgate.net |

| Radical Scavenging | Antioxidants neutralize free radicals by donating a hydrogen atom, thereby preventing oxidative damage to cells. | nih.gov |

Inhibition of Oxidative Stress Pathways

Preclinical research suggests that the beneficial effects of xanthones, a class of compounds to which this compound belongs, may be linked to their ability to counteract oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. nih.gov This imbalance can lead to cellular damage, including the oxidation of lipids, proteins, and DNA. nih.gov

The antioxidant activity of xanthones is a significant area of investigation. mdpi.com These compounds have been shown to scavenge free radicals, thereby mitigating cellular damage. mdpi.com The antioxidant properties of these compounds are believed to contribute to their protective effects against various pathological conditions. taylorandfrancis.com

In the context of neurodegenerative diseases like Parkinson's, oxidative stress is considered a major contributor to the loss of dopaminergic neurons. nih.gov Research has explored the potential of antioxidants to ameliorate disease progression. nih.gov Studies on D-limonene, another natural compound, have shown it can reduce oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase. dovepress.com While specific studies on this compound's direct impact on these enzymatic pathways are not detailed in the provided information, the general antioxidant capacity of the broader xanthone class suggests a potential mechanism of action. mdpi.comtaylorandfrancis.com

Anti-Inflammatory Activity: Cellular and Molecular Mechanisms

Xanthones have demonstrated significant anti-inflammatory properties in preclinical studies. mdpi.comnih.gov This activity is a key focus of research into their therapeutic potential.

Impact on Cytokine Expression

Cytokines are signaling proteins that play a crucial role in regulating the immune response and inflammation. frontiersin.orgnih.gov The modulation of cytokine expression is a key aspect of controlling inflammatory processes. unh.edufrontiersin.org

Preclinical studies have shown that xanthone derivatives can suppress the production of pro-inflammatory cytokines like TNF-α. mdpi.com The interplay between the immune system and the microbiome can also influence cytokine expression, with changes in gut microbiota being linked to alterations in serum levels of cytokines such as IL-6 and IL-10. frontiersin.org Furthermore, some compounds can modulate the expression of both pro-inflammatory and anti-inflammatory cytokines, which is crucial for activating a potent immune response. bmrat.com For instance, the simultaneous release of pro-inflammatory cytokines like IL-1β and TNF-α, along with the anti-inflammatory cytokine IL-10, is necessary to trigger the innate immune response to clear pathogens. bmrat.com While direct evidence for this compound's impact on specific cytokine profiles is not detailed, the general ability of xanthones to modulate these inflammatory mediators is well-established. mdpi.com

Other Preclinical Biological Activities Reported for this compound and Xanthones

The biological activities of this compound and the broader class of xanthones have been explored in various preclinical settings, revealing a range of effects on cell lines and molecular targets. nih.govsnv63.ru

Effects on Cell Lines (with emphasis on lack of cytotoxicity in certain instances for this compound itself)

The cytotoxic effects of xanthones have been investigated across a variety of human tumor cell lines. nih.gov Studies have shown that certain xanthones can inhibit the proliferation of tumor cells and induce cell death through the activation of the caspase cascade. nih.gov For example, α-mangostin, a well-studied xanthone, has demonstrated potent inhibitory activity in several leukemia cell lines. nih.gov

Notably, some research has highlighted the selective cytotoxicity of certain compounds, showing a more pronounced effect on cancer cells compared to normal cells. ms-editions.clnih.gov For instance, some chalcones have shown significant inhibitory effects against breast cancer cell lines while exhibiting much lower cytotoxicity towards non-tumor cell lines. nih.gov In the case of this compound, one study reported that it, along with related compounds, showed no observable effects against ten tested human tumor cell lines, suggesting a lack of broad cytotoxicity in that specific context. semanticscholar.org This highlights the variability in activity even within the same compound class and underscores the importance of individual compound testing.

Table 1: Effects of Xanthones and Related Compounds on Various Cell Lines

| Compound/Extract | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|

| Xanthones | COLO 205 (human colorectal adenocarcinoma) | Inhibited proliferation and induced cell death | nih.gov |

| α-mangostin | HL60, K562, NB4, U937 (leukemia) | Strong inhibitory activity, particularly in HL60, NB4, and U937 | nih.gov |

| α-mangostin | PC12 (rat pheochromocytoma) | Potent viability reduction (ED50 of 4 µM) | nih.gov |

| Prenylated xanthones | DLD-1 (human colon cancer) | Strongly inhibited cell growth at 20 µM | nih.gov |

| This compound | Ten human tumor cell lines | No effects observed | semanticscholar.org |

| Chalcones 12 and 13 | MCF-7, ZR-75-1, MDA-MB-231 (breast cancer) vs. MCF-10F (non-tumor) | Significant, differential cytotoxicity against cancer cell lines | nih.gov |

Exploration of Specific Enzyme and Receptor Interactions (e.g., Kinases, Topoisomerases, Aromatase for xanthones)

The xanthone scaffold is capable of interacting with a variety of biological targets. snv63.ru Preclinical studies and computational models have explored the interactions of xanthones with several enzymes and receptors. snv63.rumdpi.com Xanthones have been identified as inhibitors of molecular targets such as kinases, cyclooxygenases, and DNA polymerases. taylorandfrancis.comnih.gov

Receptor-receptor interactions, where the binding of a molecule to its receptor influences the properties of another receptor, represent a complex mechanism of signal integration in cells. nih.gov In the context of drug discovery, understanding how compounds interact with specific receptors and enzymes is crucial. researchgate.netnih.gov For instance, G protein-coupled receptors (GPCRs) and receptor tyrosine kinases are key players in cellular signaling and are common drug targets. libretexts.org

Computational studies have been employed to predict the binding affinities of xanthone derivatives to specific enzymes. For example, a study on ketohexokinase C (KHK-C), a target for metabolic disorders, identified several prenylated xanthones with potentially high binding affinities. mdpi.com While specific interactions of this compound with kinases, topoisomerases, or aromatase were not detailed in the provided search results, the broader class of xanthones is known to interact with such targets, suggesting a potential area for future investigation of this compound's specific molecular interactions. taylorandfrancis.comnih.gov

Investigation of Apoptosis Induction Pathways (for xanthones)

While this compound itself has not demonstrated significant cytotoxic or apoptosis-inducing activity in several tested cancer cell lines mdpi.comnih.gov, the broader class of xanthone compounds, to which it belongs, has been a subject of extensive research for its potential to trigger programmed cell death (apoptosis) in cancer cells. nih.govnih.gov These investigations have elucidated several molecular pathways through which xanthone derivatives exert their effects. Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, a family of proteases that execute the cell death program. wikipedia.orgnih.gov

The intrinsic pathway is a common mechanism for xanthone-induced apoptosis. monash.edunih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov Studies on various xanthone derivatives have shown they can modulate the balance of these proteins. For instance, a benzoyl-xanthone derivative was found to induce apoptosis in MCF-7 breast cancer cells by suppressing the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event where cytochrome c is released from the mitochondria into the cytosol. wikipedia.orgnih.gov Once in the cytosol, cytochrome c binds to the Apoptotic protease activating factor – 1 (Apaf-1), forming a complex called the apoptosome, which then activates caspase-9, the initiator caspase for the intrinsic pathway. wikipedia.orgnih.gov Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. wikipedia.orgnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand, to their corresponding death receptors on the cell surface. nih.govnih.gov This binding leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8. nih.gov Some xanthones influence this pathway by targeting associated proteins. For example, a specific benzoyl-xanthone derivative was shown to competitively bind to TNF receptor-associated factor 6 (TRAF6), a protein linked to cancer development. nih.gov By binding to TRAF6, the compound inhibited the activation of downstream survival pathways involving AKT and TGF-β-activated kinase 1 (TAK1), thereby promoting apoptosis. nih.gov Both the intrinsic and extrinsic pathways ultimately activate executioner caspases like caspase-3 and -7, which carry out the systematic dismantling of the cell. researchgate.net

Preclinical Research Methodologies for Mechanistic Elucidation

The elucidation of the biological mechanisms of compounds like this compound and other xanthones relies heavily on a multi-tiered preclinical research approach. lidebiotech.comals.net This process involves a combination of in vitro experiments, cell-based models, and in vivo animal studies to identify molecular targets, validate pathways, and assess therapeutic potential before any consideration for clinical trials. lidebiotech.comnih.gov These methodologies allow researchers to dissect the compound's mechanism of action, from initial target binding to its ultimate effect on a whole organism. quantics.co.uk

In Vitro Assay Development and Application

In vitro assays are fundamental in early-stage research to screen for biological activity and investigate specific molecular events in a controlled, cell-free, or cellular environment. lidebiotech.com For xanthones, a variety of assays have been developed and applied to measure cytotoxicity and dissect the mechanisms of apoptosis.

Initial screening often employs cell viability assays, such as the MTT assay or the sulforhodamine B (SRB) assay, to determine a compound's concentration-dependent inhibitory effect on the growth of cancer cell lines. nih.govnih.govrsc.org To specifically confirm that cell death occurs via apoptosis, researchers use techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. nih.govspandidos-publications.com Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent agent that stains the DNA of late apoptotic or necrotic cells with compromised membranes. spandidos-publications.com

To probe deeper into the apoptotic pathways, several other assays are utilized:

Caspase Activity Assays: These assays measure the activity of key executioner caspases like caspase-3 and caspase-9, confirming their activation during the apoptotic process. nih.gov

Mitochondrial Membrane Potential (ΔΨm) Detection: Assays using dyes like JC-1 are employed to detect the depolarization of the mitochondrial membrane, a hallmark of the intrinsic apoptosis pathway. rsc.org

Western Blotting: This technique is widely used to quantify the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bcl-2, Bax), caspases, and pathway-specific proteins like AKT and TRAF6. nih.govrsc.org

Gene Expression Analysis: Techniques like reverse transcription polymerase chain reaction (RT-PCR) can be used to measure the mRNA levels of apoptosis-related genes, providing insight into how a compound affects gene transcription. researchgate.net

| Assay Type | Purpose | Example Application for Xanthones | Reference |

|---|---|---|---|

| MTT / SRB Assay | Measures cell viability and proliferation (cytotoxicity). | Screening xanthone derivatives for anti-proliferative activity against cancer cell lines. | nih.govnih.govrsc.org |

| Flow Cytometry (Annexin V/PI) | Detects and quantifies early and late apoptosis. | Confirming that a xanthone derivative induces apoptosis in MCF-7 cells. | nih.govspandidos-publications.com |

| Caspase-3/9 Activity Assay | Measures the activity of key initiator and executioner caspases. | Demonstrating the activation of the caspase cascade by a benzoyl-xanthone. | nih.gov |

| JC-1 Staining | Measures mitochondrial membrane potential (ΔΨm). | Detecting mitochondrial dysfunction as part of the intrinsic apoptotic pathway in HepG2 cells. | rsc.org |

| Western Blotting | Detects and quantifies specific protein expression. | Analyzing changes in Bcl-2, Bax, and AKT protein levels after treatment with a xanthone. | nih.govrsc.org |

Cell-Based Models for Target Engagement Studies

Cell-based models are indispensable for studying how a compound interacts with its molecular target within a physiological context. nih.gov For xanthone research, human cancer cell lines are the most common models, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (non-small cell lung cancer). nih.govnih.govrsc.org These models allow for the investigation of a compound's effects on cellular processes like proliferation, apoptosis, and migration. spandidos-publications.comresearchgate.net For instance, the LPS-stimulated RAW264.7 macrophage cell model is an effective tool for screening the anti-inflammatory properties of xanthones. mdpi.com

A critical aspect of preclinical research is confirming "target engagement"—the direct physical binding of a drug to its intended target protein in a cellular environment. biorxiv.org Advanced biophysical methods have been adapted for use in cell-based models to provide this validation:

Cellular Thermal Shift Assay (CETSA): This label-free method measures the thermal stabilization of a target protein upon ligand binding. biorxiv.org The binding of a compound can alter the protein's melting curve when subjected to a thermal challenge, which can be detected in intact cells or cell lysates. nih.govbiorxiv.org This technique allows for the confirmation of target engagement with native proteins in a physiological setting. nih.gov

NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific protein target in living cells. reactionbiology.com The assay involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the same protein. reactionbiology.comfrontiersin.org A test compound that engages the target will displace the tracer, causing a measurable change in the BRET signal, which can be used to determine binding affinity. reactionbiology.com

| Model/Assay | Description | Application in Xanthone Research | Reference |

|---|---|---|---|

| Cancer Cell Lines (e.g., MCF-7, HepG2) | Immortalized cells derived from human tumors used for studying cancer biology. | Used to test the cytotoxic and apoptosis-inducing effects of various xanthone derivatives. | nih.govrsc.org |

| LPS-stimulated RAW264.7 Macrophages | A mouse macrophage cell line used to model inflammation. | Evaluating the anti-inflammatory potential of xanthones by measuring the production of mediators like nitric oxide (NO). | mdpi.com |

| Cellular Thermal Shift Assay (CETSA) | A label-free method to detect target engagement by measuring ligand-induced protein thermal stabilization. | To confirm that a xanthone derivative directly binds to its intended protein target (e.g., TRAF6) inside the cell. | nih.govbiorxiv.org |

| NanoBRET™ Assay | A live-cell assay using energy transfer to quantify compound-protein binding in real-time. | To determine the binding affinity and selectivity of a xanthone inhibitor for a specific kinase or protein target. | reactionbiology.comfrontiersin.org |

Animal Models for Pathway and Biomarker Analysis

Animal models, typically small mammals like mice and rats, represent a crucial step in preclinical research, bridging the gap between in vitro findings and potential human applications. nih.govquantics.co.uk These in vivo studies are essential for evaluating a compound's systemic effects, and for analyzing complex biological pathways and identifying biomarkers of response or toxicity. lidebiotech.comnih.gov

In the context of xanthone research for cancer, immunodeficient mice are often used to establish xenograft models. In these models, human tumor cells are implanted into the mice, which then develop tumors. These animals can be treated with a xanthone derivative to assess its ability to suppress tumor growth in vivo. monash.edu For example, oral administration of α-mangostin was shown to significantly suppress tumor growth in a mouse mammary cancer model. monash.edu

For studying anti-inflammatory mechanisms, animal models of specific diseases are employed. Mice with induced airway inflammation or atopic dermatitis have been used to test the efficacy of xanthones in reducing inflammation. frontiersin.org In these studies, researchers can collect tissue and blood samples to analyze relevant biomarkers, such as the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α), immune cell infiltration, and the expression of pathway-specific proteins (e.g., NF-κB). frontiersin.orgmdpi.com These models are also used to assess the antidepressant effects of xanthone derivatives through behavioral tests like the forced swim and tail suspension tests. nih.gov

| Animal Model | Purpose | Key Findings/Biomarkers for Xanthones | Reference |

|---|---|---|---|

| Mouse Xenograft Model (Human Cancer Cells) | To evaluate in vivo anti-tumor efficacy. | Suppression of tumor growth, increased survival. Biomarkers include changes in tumor volume and weight. | monash.edu |

| Mouse Model of Atopic Dermatitis (AD) | To assess anti-inflammatory effects on skin. | Reduction in skin lesions; suppression of pro-inflammatory cytokines (IL-4, IFN-γ) and chemokines. | frontiersin.org |

| Rat Model of Osteoarthritis (OA) | To investigate protective effects against inflammation-induced cartilage degradation. | Decreased expression of inflammatory mediators (PGE2, NO, COX-2) and matrix metalloproteinases (MMPs) in chondrocytes. | mdpi.com |

| Mouse/Rat Models of Depression (Forced Swim/Tail Suspension) | To assess antidepressant-like activity. | Reduced immobility time in behavioral despair tests, indicating a potential antidepressant effect. | nih.gov |

Structure Activity Relationship Sar Studies of Varixanthone and Its Analogues

Influence of Functional Groups on Biological Activity

The functional groups attached to a molecule's core structure are responsible for its characteristic chemical and biological activities. wikipedia.org In the case of varixanthone and related xanthones, key functional groups significantly influence their bioactivity. ontosight.ai

Hydroxyl (-OH) groups are crucial for the biological activity of many natural products, including xanthones. Their ability to form hydrogen bonds allows them to interact with biological targets such as enzymes and proteins. nih.gov Studies on various classes of natural compounds demonstrate that the number and position of hydroxyl groups can significantly modulate biological effects. wikidata.orghznu.edu.cn

Alkylation and, more specifically, prenylation (the addition of isoprene (B109036) units) are common modifications on the xanthone (B1684191) scaffold that significantly impact biological activity. rsc.org These lipophilic chains can influence the molecule's ability to cross cell membranes and can provide crucial hydrophobic interactions within the binding sites of target proteins. In a broad analysis of marine xanthones, ketone and aryl methyl groups were identified as common features in compounds with antibacterial and antifungal properties. nih.gov

This compound, shamixanthone (B1255159), and tajixanthone (B12428620) are all examples of prenylated xanthones. medchemexpress.com The specific structure, including the length, cyclization, and oxidation state of these prenyl side chains, is a critical determinant of their biological potency and selectivity, as illustrated in the comparative analysis below (Section 7.3).

Stereochemistry can play a pivotal role in the biological activity of a compound. As biological targets like enzymes and receptors are chiral, they can interact differently with different stereoisomers of a molecule, leading to variations in potency and efficacy. nih.gov

This compound possesses multiple chiral centers, meaning it can exist in different spatial arrangements. wikipedia.orgchemspider.com While specific studies isolating and testing the individual stereoisomers of this compound are limited in the reviewed literature, the principle remains a critical consideration in SAR. For other complex natural products, it has been shown that the stereochemistry at specific carbon atoms, often those bearing hydroxyl groups, can have a dominant influence on biological activity. nih.govcabidigitallibrary.org Therefore, the specific stereoconfiguration of this compound is presumed to be essential for its observed antimicrobial activity.

Alkylation and Prenylation Patterns

Identification of Pharmacophores for Specific Biological Effects

A pharmacophore is defined as the specific three-dimensional arrangement of molecular features that are essential for a molecule to interact with a specific biological target and trigger a response. researchgate.net Identifying the pharmacophore for the antimicrobial effects of this compound involves abstracting the key structural elements from the SAR data.

Based on the analysis of this compound and its analogues, a hypothetical pharmacophore for its antibacterial activity can be proposed. The key features would likely include the rigid, planar xanthone core, specific hydrogen bond donors (hydroxyl groups), and a lipophilic prenyl side chain of a defined structure and stereochemistry to facilitate hydrophobic interactions.

| Feature | Putative Role in Antimicrobial Activity |

| Xanthone Core | Provides a rigid scaffold for the correct spatial orientation of other functional groups. |

| Phenolic Hydroxyl Groups | Act as hydrogen bond donors/acceptors, facilitating key interactions with the biological target. |

| Prenyl Side Chain | Contributes to lipophilicity, aiding in membrane transport, and provides hydrophobic interactions within the target's binding site. |

| Specific Stereocenters | Ensures precise three-dimensional fit with the chiral biological target. |

Comparative SAR Analysis of this compound with Related Xanthones (e.g., Shamixanthone, Tajixanthone)

This compound is often isolated from the marine-derived fungus Emericella variecolor alongside its structural analogues, shamixanthone and tajixanthone. nih.govebi.ac.uk This co-occurrence provides an excellent opportunity for comparative SAR studies. Research has demonstrated that among these related metabolites, this compound exhibits the most potent antimicrobial activity. naturalproducts.net

One study reported that this compound displayed significant antimicrobial activity against a panel of bacteria including Escherichia coli, Proteus sp., Bacillus subtilis, and Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. ebi.ac.uk In direct comparisons, this compound's MIC values were found to be significantly lower than those of shamixanthone and tajixanthone hydrate, indicating superior potency. naturalproducts.net

The structural differences between these three compounds are key to understanding their varied activity. Shamixanthone features a prenyl group at position C-8. wikipedia.orgnih.gov Tajixanthone is structurally similar but contains an epoxide on this prenyl side chain. rsc.orgcapes.gov.br this compound also possesses this side chain, but it is further modified with a formate (B1220265) ester and an additional hydroxyl group. wikipedia.orgchemspider.com This terminal modification on the side chain appears to be critical for the enhanced antimicrobial activity observed in this compound compared to its close relatives.

| Compound | Key Structural Features | Reported Antimicrobial Activity |

|---|---|---|

| This compound | Prenyl side chain at C-8 is oxidized to a formate ester and a hydroxyl group. wikipedia.orgchemspider.com | Superior activity; MIC = 12.5 μg/mL against several Gram-positive and Gram-negative bacteria. ebi.ac.uknaturalproducts.net |

| Shamixanthone | Contains an unoxidized 3-methylbut-2-enyl (prenyl) group at C-8. wikipedia.orgnih.gov | Less active than this compound. naturalproducts.net Some studies report moderate effects against S. aureus. |

| Tajixanthone | The prenyl group at C-8 is epoxidized. rsc.orgcapes.gov.br | Less active than this compound. naturalproducts.net Possesses general antimicrobial properties. cabidigitallibrary.org |

| Tajixanthone Hydrate | The epoxide on the prenyl group is opened to a diol (dihydroxy) structure. hznu.edu.cn | Reported to be less active than this compound. naturalproducts.net |

Rational Design Principles for Modulating Biological Potency and Selectivity

The SAR data derived from this compound and its analogues provide a foundation for the rational design of new molecules with potentially improved potency and selectivity. google.com Key principles for future design efforts would involve systematic modifications of the this compound structure.

One primary strategy would be the targeted modification of the prenyl side chain at C-8. Given that the formate ester in this compound appears to enhance activity, synthesizing analogues with other ester groups (e.g., acetate (B1210297), propionate) or other functionalities like ethers or amides could lead to improved potency. This approach would help to probe the specific electronic and steric requirements of the target's binding pocket.